Human VHR Phosphatase Inhibition: 4-Hydroxy-3-methylfuran-2(5H)-one Derivative Exhibits Moderate Inhibitory Activity
A derivative of 4-hydroxy-3-methylfuran-2(5H)-one, specifically 5-((2S)-13-(furan-3-yl)-10-hydroxy-2,6,10-trimethyltridec-6-enylidene)-4-hydroxy-3-methylfuran-2(5H)-one (CHEMBL464651), demonstrates inhibition of human VHR (vaccinia H1-related) phosphatase with an IC50 value of 9.40 × 10³ nM (9.4 µM) [1]. While this represents moderate inhibitory activity, it provides a quantifiable benchmark for structure-activity relationship (SAR) studies within the furanone class.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.40 × 10³ nM (9.4 µM) for the furanone derivative |
| Comparator Or Baseline | No direct comparator data available for unsubstituted 2(5H)-furanone in this assay |
| Quantified Difference | Not applicable due to lack of comparator data |
| Conditions | Inhibition of human VHR expressed in Escherichia coli using pNPP as substrate; preincubation for 10 minutes followed by substrate addition |
Why This Matters
This data point establishes a baseline inhibitory activity for this furanone scaffold, enabling researchers to assess the impact of structural modifications on target engagement in phosphatase inhibitor development programs.
- [1] BindingDB. (2019). BDBM50316020: (12E,20Z,18S)-8-hydroxyvariabilin and 5-((2S)-13-(furan-3-yl)-10-hydroxy-2,6,10-trimethyltridec-6-enylidene)-4-hydroxy-3-methylfuran-2(5H)-one binding data. Retrieved from https://www.bindingdb.org View Source
